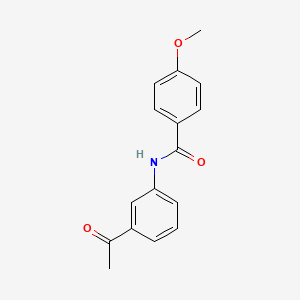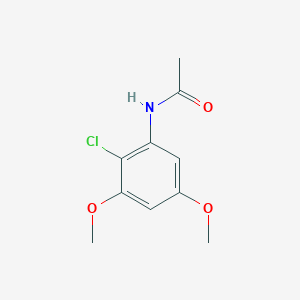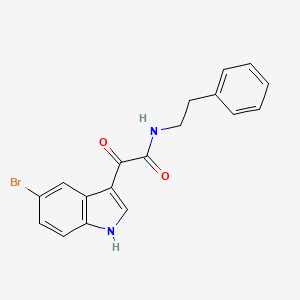
N1-phenethyl-2-(5-bromo-1H-indol-3-yl)-2-oxoacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-phenethyl-2-(5-bromo-1H-indol-3-yl)-2-oxoacetamide, also known as BRD-K84572508, is a chemical compound that has attracted attention in recent years due to its potential applications in scientific research. This compound is a derivative of indole-2-carboxylic acid and has been shown to have various biochemical and physiological effects. In
作用機序
The mechanism of action of N1-phenethyl-2-(5-bromo-1H-indol-3-yl)-2-oxoacetamide is not fully understood. However, it has been suggested that the compound exerts its anticancer activity by inducing apoptosis, or programmed cell death, in cancer cells. This is thought to be mediated through the activation of the caspase pathway, which is involved in the regulation of apoptosis. In addition, this compound has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase, which are involved in the pathogenesis of neurodegenerative diseases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In addition to its anticancer and neuroprotective properties, this compound has also been shown to have anti-inflammatory activity. It has been suggested that this compound exerts its anti-inflammatory effects by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which are involved in the production of inflammatory mediators.
実験室実験の利点と制限
One of the main advantages of using N1-phenethyl-2-(5-bromo-1H-indol-3-yl)-2-oxoacetamide in lab experiments is its potential as a lead compound for the development of new drugs. This compound has been shown to have various biological activities, which make it a promising candidate for further drug development. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which can make it difficult to work with in certain assays.
将来の方向性
There are several future directions for the study of N1-phenethyl-2-(5-bromo-1H-indol-3-yl)-2-oxoacetamide. One potential direction is the development of new derivatives of this compound with improved solubility and biological activity. Another direction is the study of the mechanism of action of this compound in more detail, in order to better understand its effects on cancer cells and neurodegenerative diseases. Finally, the potential use of this compound in combination with other drugs for the treatment of cancer and neurodegenerative diseases should also be investigated.
合成法
The synthesis of N1-phenethyl-2-(5-bromo-1H-indol-3-yl)-2-oxoacetamide has been described in the literature. The compound can be synthesized using a one-pot reaction involving the condensation of indole-2-carboxylic acid, ethyl bromoacetate, and phenethylamine. The reaction is carried out in the presence of a catalyst, such as triethylamine, and the product is obtained after purification using column chromatography.
科学的研究の応用
N1-phenethyl-2-(5-bromo-1H-indol-3-yl)-2-oxoacetamide has been used in various scientific research studies. One of the main applications of this compound is in the field of cancer research. It has been shown to have anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. In addition, this compound has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
特性
IUPAC Name |
2-(5-bromo-1H-indol-3-yl)-2-oxo-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15BrN2O2/c19-13-6-7-16-14(10-13)15(11-21-16)17(22)18(23)20-9-8-12-4-2-1-3-5-12/h1-7,10-11,21H,8-9H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCSHSZGFQAWHQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C(=O)C2=CNC3=C2C=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![isopropyl 2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B2730614.png)
![1-((6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)methyl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2730616.png)
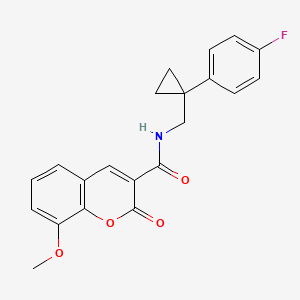
![6-(3-Methoxyphenyl)-4-methyl-2-(3-phenylpropyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
![1-(2-ethoxyethyl)-7-(2-fluorobenzyl)-3,4,9-trimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2730621.png)
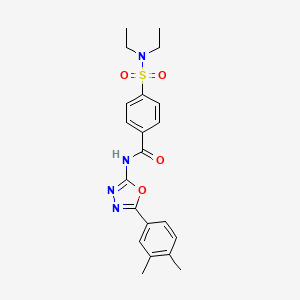
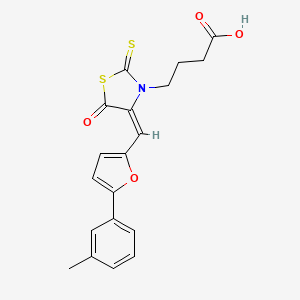
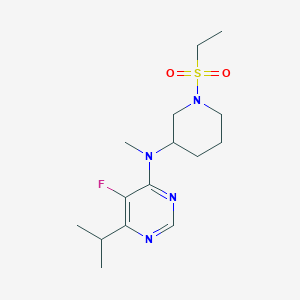
![N-(4-methyl-1,3-thiazol-2-yl)-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2730627.png)
![3-{[(2-chloro-4-fluorobenzyl)oxy]methyl}-N-(2-fluorophenyl)-1-methyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxamide](/img/structure/B2730631.png)
